Product packaging for Dupracetam(Cat. No.:CAS No. 59776-90-8)

Dupracetam

Cat. No.: B1213309
CAS No.: 59776-90-8
M. Wt: 282.30 g/mol
InChI Key: YPUPYVWSTBYCBY-UHFFFAOYSA-N
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Description

Dupracetam (CAS 59776-90-8) is an obscure compound belonging to the racetam class of nootropics, with historical investigational use dating to the late 20th century . Its molecular formula is C₁₂H₁₈N₄O₄, and it features a dihydropyrrolidone core with a hydantoin substituent . Unlike more well-characterized racetams, there are no published peer-reviewed studies on this compound's specific mechanism of action; it is only presumed to act via racetam-like central nervous system modulation, potentially influencing neuroplasticity, glutamatergic, or cholinergic signaling . The primary research value of this compound lies not in its cognitive effects, for which there is no published efficacy data, but in its metabolic and toxicological profile . Studies have shown that this compound is metabolized in vivo to 1-methylhydantoin, a compound that follow-up cell line studies confirm is cytotoxic to renal proximal tubular cells at high concentrations . This major metabolite may cause renal injury at high exposure levels, which has limited the compound's further development . Consequently, this compound is not approved for any medical use and remains of interest primarily as a research chemical for scientific inquiry into structure-activity relationships (SAR) and metabolism-mediated toxicity . This product is intended for research use only (RUO) and is strictly not for human consumption, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N4O4 B1213309 Dupracetam CAS No. 59776-90-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)-N'-[2-(2-oxopyrrolidin-1-yl)acetyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c17-9(7-15-5-1-3-11(15)19)13-14-10(18)8-16-6-2-4-12(16)20/h1-8H2,(H,13,17)(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUPYVWSTBYCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)NNC(=O)CN2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975187
Record name Dupracetam
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Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59776-90-8
Record name 2-Oxo-1-pyrrolidineacetic acid 2-[2-(2-oxo-1-pyrrolidinyl)acetyl]hydrazide
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Record name Dupracetam [INN]
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Record name Dupracetam
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Record name Dupracetam
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Record name DUPRACETAM
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Advanced Synthetic Methodologies and Chemical Modifications of Dupracetam

Stereoselective and Chemo-Enzymatic Synthesis Routes to Dupracetam

The precise three-dimensional arrangement of atoms in a molecule can significantly influence its biological activity. Therefore, stereoselective synthesis, which controls the formation of specific stereoisomers, is of paramount importance in medicinal chemistry.

Stereoselective synthetic routes to pyrrolidinones, the core structure of this compound, often employ sophisticated chemical reactions. One such approach is the nitro-Mannich reaction, which can be used to construct the pyrrolidinone ring with a high degree of diastereoselectivity. ucl.ac.uk This one-pot reaction can generate multiple contiguous stereocenters, a key feature for building complex molecular architectures. ucl.ac.ukucl.ac.uk For a molecule like this compound, this methodology could be adapted to control the stereochemistry of substituents on the pyrrolidone ring. Another powerful strategy involves the intramolecular cascade process of α-chiral aldimines, which allows for the highly diastereoselective synthesis of trans-4-hydroxy-5-substituted 2-pyrrolidinones. rsc.org

Chemo-enzymatic synthesis offers a green and highly selective alternative to traditional organic synthesis. researchgate.net Enzymes, as natural catalysts, can perform reactions with high regio- and stereoselectivity under mild conditions. For the synthesis of lactams like this compound, lipases can be used for key steps such as the resolution of racemic intermediates or the formation of the lactam ring itself. google.com For instance, a chemo-enzymatic approach could involve the lipase-catalyzed epoxidation of a precursor followed by hydrolysis to form a key diol intermediate, which can then be cyclized to the desired pyrrolidinone. mdpi.com The use of enzymes like penicillin amidase or α-amino acid esterase has also been explored for the synthesis of β-lactams, and similar principles could be applied to the synthesis of γ-lactams like this compound. google.com

Table 1: Comparison of Synthetic Strategies for Pyrrolidinone Core

Synthetic Strategy Key Features Potential Applicability to this compound
Nitro-Mannich Reaction One-pot, high diastereoselectivity, formation of multiple stereocenters. ucl.ac.uknih.gov Control of stereochemistry at positions 3, 4, and 5 of the pyrrolidinone ring.
Intramolecular Cascade of α-Chiral Aldimines Highly diastereoselective, synthesis of substituted 2-pyrrolidinones. rsc.org Introduction of specific substituents at the 5-position with defined stereochemistry.

| Chemo-enzymatic Synthesis | High selectivity (regio- and stereo-), mild reaction conditions, environmentally friendly. researchgate.netnih.govacs.org | Enantioselective synthesis of chiral precursors or the lactam ring itself. |

Rational Design and Synthesis of this compound Structural Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For this compound, the rational design and synthesis of structural analogues are key to optimizing its nootropic properties. researchgate.net

SAR studies on piracetam-like compounds have shown that the 2-pyrrolidinone (B116388) ring is not always critical for activity and can be replaced by a linear amide without loss of potency. mdma.ch This suggests that analogues of this compound with a modified or opened pyrrolidinone ring could be of interest. Furthermore, substitutions on the pyrrolidinone ring and the acetamide (B32628) side chain can significantly impact activity. researchgate.net For example, the introduction of a phenyl group on the pyrrolidone ring has been shown to impart anticonvulsant activity in some racetams. researchgate.net

The design of this compound analogues would likely focus on several key areas:

Modification of the Pyrrolidinone Ring: Introducing substituents at various positions of the ring to probe the steric and electronic requirements for activity.

Alteration of the Acetamide Side Chain: Varying the length and functionality of the side chain to influence properties like solubility and target binding.

Replacement of the Phenyl Group: Substituting the phenyl ring with other aromatic or heterocyclic moieties to explore different binding interactions.

The synthesis of these analogues would employ a range of organic chemistry reactions to build upon the core this compound scaffold. nih.gov

Table 2: Potential Structural Modifications of this compound for SAR Studies

Modification Site Example Modification Rationale
Pyrrolidinone Ring Introduction of alkyl or hydroxyl groups. To explore the impact of steric bulk and hydrogen bonding on activity. researchgate.net
Acetamide Side Chain Replacement of the amide with an ester or ketone. To investigate the importance of the amide functional group for biological effect. mdma.ch

| Phenyl Group | Substitution with electron-donating or -withdrawing groups. | To modulate the electronic properties of the aromatic ring and its interactions. researchgate.net |

Application of Advanced Spectroscopic and Chromatographic Techniques for Research Compound Purity and Identity Confirmation

Ensuring the purity and confirming the identity of a research compound like this compound is critical for obtaining reliable biological data. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose. vjol.info.vn

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure of this compound, confirming the connectivity of atoms and providing information about the stereochemistry. mdpi.commdpi.combeilstein-journals.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule, such as the carbonyl group of the lactam and the amide. vjol.info.vnmdpi.com

Mass Spectrometry (MS): MS provides the molecular weight of this compound and, through fragmentation analysis (MS/MS), can further confirm its structure. vjol.info.vnmdpi.com

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound and for separating it from any impurities or byproducts from the synthesis. ekb.egsielc.comscielo.brniscpr.res.in Reversed-phase HPLC is commonly used for the analysis of racetam compounds. ekb.egniscpr.res.in The choice of stationary phase is crucial for achieving good separation of closely related compounds, including diastereomers. chromatographytoday.com

Gas Chromatography (GC): GC can also be used for purity analysis, often in conjunction with MS (GC-MS). researchgate.net Derivatization may be necessary to increase the volatility of the compound for GC analysis. jfda-online.com

The combination of these techniques provides a comprehensive characterization of the synthesized this compound, ensuring that it meets the high standards required for research.

Table 3: Analytical Techniques for this compound Characterization

Technique Information Provided
¹H and ¹³C NMR Molecular structure, stereochemistry. mdpi.commdpi.combeilstein-journals.org
IR Spectroscopy Presence of functional groups. vjol.info.vnmdpi.com
Mass Spectrometry Molecular weight, structural confirmation. vjol.info.vnmdpi.com
HPLC Purity assessment, separation of isomers. ekb.egsielc.comscielo.brniscpr.res.inchromatographytoday.com

| GC-MS | Purity analysis, identification of volatile impurities. researchgate.netjfda-online.com |

Isotopic Labeling Strategies for Investigating this compound’s Pharmacokinetics and Mechanistic Pathways in Research Models

Isotopic labeling is an invaluable tool in drug discovery for studying the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its mechanism of action. researchgate.net For this compound, incorporating isotopes such as carbon-14 (B1195169) (¹⁴C) or deuterium (B1214612) (²H) would enable researchers to trace the molecule's fate in biological systems. openmedscience.com

Pharmacokinetic Studies: By administering a ¹⁴C-labeled version of this compound to animal models, researchers can track its concentration in various tissues and fluids over time. openmedscience.comopenmedscience.commdpi.com This provides crucial information about its bioavailability, half-life, and routes of elimination. researchgate.net Ultrasensitive techniques like Accelerator Mass Spectrometry (AMS) can be used to detect very low levels of the labeled compound, allowing for microdosing studies in early-stage research. openmedscience.com Stable isotope labeling, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is another powerful approach for pharmacokinetic studies. nih.gov

Mechanistic Pathway Investigations: Isotopically labeled this compound can be used to identify its molecular targets and metabolic pathways. By observing which proteins or cellular components the labeled compound binds to, researchers can gain insights into its mechanism of action. Furthermore, analyzing the metabolites of labeled this compound can reveal how the body processes the drug, which is important for understanding its efficacy and potential for drug-drug interactions. researchgate.net

Table 4: Isotopic Labeling Applications for this compound Research

Application Isotope Technique Information Gained
Pharmacokinetics (ADME) ¹⁴C AMS, LC-MS Bioavailability, tissue distribution, elimination half-life. researchgate.netopenmedscience.comopenmedscience.commdpi.com
Metabolism Studies ¹⁴C, ²H LC-MS/MS Identification of metabolites, metabolic pathways. researchgate.net

| Target Identification | Radiolabeled or photoaffinity-labeled analogues | Autoradiography, Affinity Chromatography | Identification of binding proteins and receptors. |

Exploration of Novel Derivatization and Functionalization Strategies for this compound

Chemical derivatization and functionalization are key strategies for modifying the properties of a compound like this compound. scribd.comchromatographyonline.com These modifications can be used to improve its analytical detection, alter its physicochemical properties, or create new analogues for SAR studies. jfda-online.com

Derivatization for Analytical Purposes: Derivatization is often employed to enhance the detectability of a compound in techniques like HPLC or GC. chromatographyonline.com For this compound, the amide or lactam functional groups could be targeted for derivatization. For example, silylation, acylation, or alkylation can increase the volatility of the compound for GC analysis. jfda-online.comscribd.com For HPLC with UV detection, derivatization with a chromophore-containing reagent can improve sensitivity. scielo.br

Functionalization for Modifying Properties: Functionalization involves introducing new chemical groups into the this compound molecule to change its properties. rsc.orgrsc.orgresearchgate.net The pyrrolidinone ring is a common target for functionalization. rsc.orgrsc.orgnih.govacs.org For example, introducing hydrophilic groups could increase water solubility, while adding lipophilic groups could enhance blood-brain barrier penetration. Functionalization can also be used to create prodrugs that are converted to the active this compound molecule in the body.

Table 5: Derivatization and Functionalization Strategies for this compound

Strategy Purpose Example Reaction
Silylation Increase volatility for GC analysis. jfda-online.comscribd.com Reaction of the amide N-H with a silylating agent like BSTFA.
Acylation Enhance detectability, modify properties. jfda-online.comscribd.com Reaction of the amide N-H with an acyl chloride or anhydride.
Alkylation Create new analogues for SAR studies. jfda-online.comscribd.com N-alkylation of the pyrrolidinone nitrogen.

| Ring Functionalization | Introduce new functional groups. rsc.orgrsc.orgresearchgate.net | C-H functionalization of the pyrrolidinone ring. rsc.org |

Table of Compounds

Compound Name
This compound
Piracetam (B1677957)
Phenylpiracetam
Levetiracetam
Brivaracetam
Seletracetam
Nebracetam
Aniracetam
Oxiracetam
Pramiracetam
Unifiram
Sunifiram
Baclofen
Oziracetam

Preclinical Pharmacological Characterization of Dupracetam

In Vitro Characterization of Receptor Binding Profiles and Neurotransmitter Uptake Modulation

Research into the receptor binding profiles of racetam compounds, including those structurally related to dupracetam, generally indicates a lack of significant affinity for a wide range of common neurotransmitter receptors. These include alpha1, alpha2, beta, muscarinic, 5-hydroxytryptamine, dopamine (B1211576), adenosine-A1, mu-opiate, benzodiazepine, and glutamate (B1630785) receptors, with the exception of nefiracetam (B1678012) which shows affinity for GABAA receptors gwern.netscience.gov. While piracetam (B1677957), another racetam, has been shown to increase the maximal density of specific binding sites for [³H]AMPA in synaptic membranes from rat cortex, suggesting a potential interaction with AMPA receptors gwern.net. The general mechanism of action for racetams is not fully established, but evidence suggests a potentiation of existing neurotransmission, potentially through modulated ion flux, such as potentiated calcium influx through non-L-type voltage-dependent calcium channels or potentiated sodium influx through AMPA receptor-gated channels or voltage-dependent channels, or decreases in potassium efflux gwern.net. Effects on carrier-mediated ion transport are also considered possible gwern.net.

Regarding neurotransmitter uptake modulation, studies on piracetam have shown no significant effect on GABA receptors and no effect on the synaptosomal uptake of GABA, although an 18% inhibition was observed at a high concentration (10 mM) gwern.net. Piracetam also does not affect the uptake of 5-HT gwern.net.

While specific detailed in vitro binding and uptake data for this compound are limited in the provided search results, the general characteristics observed for other racetams provide a framework for understanding potential interactions.

Membrane Permeability and Distribution Dynamics in In Vitro and Ex Vivo Biological Systems

Information specifically detailing the membrane permeability and distribution dynamics of this compound in in vitro and ex vivo systems is not extensively available in the provided search results. However, the general concept of membrane permeability is crucial for a compound's distribution within biological systems nucleos.com. The lipophilicity of a drug can influence its binding to enzymes and its ability to cross membranes taylorandfrancis.com. Physiologically based pharmacokinetic (PBPK) modeling, which is used in preclinical contexts, incorporates parameters such as tissue partitioning and cellular permeabilities to predict tissue distribution allucent.comphinc-development.com. While this compound's AlogP (calculated octanol-water partition coefficient) is -1.62, suggesting it is relatively hydrophilic ebi.ac.uk, specific experimental data on its membrane permeability and distribution in various biological matrices are not provided.

Metabolic Pathways and Metabolite Identification in Preclinical Biological Matrices

One known metabolite of this compound is 1-methylhydantoin (B147300) wikipedia.orghmdb.caselleckchem.comnih.govresearchgate.netcymitquimica.com. This compound has been identified as a renal metabolite of this compound nih.govresearchgate.netresearchgate.net. 1-Methylhydantoin is a small molecular weight polar substance that is also a product of creatinine (B1669602) degradation by bacteria hmdb.caselleckchem.com. The metabolism of 1-methylhydantoin in mammals occurs via 5-hydroxy-1-methylhydantoin (B1677063) hmdb.ca. The identification and quantification of primary metabolites are key goals of drug metabolism assessment at the preclinical stage nih.gov.

Enzyme Inhibition or Induction Studies Pertinent to this compound Biotransformation in Research Models

Specific studies detailing the enzyme inhibition or induction potential of this compound are not present in the provided search results. However, the broader context of drug metabolism in preclinical development involves identifying metabolic routes by enzyme catalysis and assessing the potential for enzyme inhibition and induction nih.gov. Many drug interactions are mediated by the inhibition or induction of metabolizing enzymes, particularly members of the cytochrome P450 family (CYP) taylorandfrancis.comsps.nhs.ukadmescope.com. Other enzymes, such as UDP-glucuronosyltransferases (UGTs), can also be involved in drug metabolism and interactions admescope.com. While the general properties of enzyme inhibition and induction are described in the search results taylorandfrancis.comsps.nhs.ukwikipedia.org, specific data for this compound's effects on these enzymes in research models are not available.

Molecular and Cellular Mechanisms of Action of Dupracetam

Investigation of Dupracetam's Interactions with Ligand-Gated Ion Channels, Specifically AMPA Receptors

Ligand-gated ion channels are a class of transmembrane proteins that open in response to the binding of a specific ligand, such as a neurotransmitter, allowing ions to pass through the cell membrane. wikipedia.orgkenhub.com These channels are critical for rapid synaptic transmission in the nervous system. pharmacologyeducation.org AMPA receptors are a subtype of ionotropic glutamate (B1630785) receptors that mediate fast excitatory synaptic transmission in the brain. frontiersin.org

This compound's pharmacological profile suggests that it may act as a positive allosteric modulator of the AMPA receptor. ontosight.ai Positive allosteric modulators bind to a site on the receptor distinct from the primary ligand binding site and enhance the receptor's response to its primary ligand. While the exact nature and implications of this modulation by this compound require further detailed study, the interaction with AMPA receptors is a key area of investigation for understanding its potential cognitive effects. ontosight.ai Other racetams are also understood to interact with glutamate receptors. handwiki.org

Modulation of G-Protein Coupled Receptor (GPCR) Signaling Pathways by this compound

G-protein coupled receptors (GPCRs) are a large and diverse family of membrane receptors that respond to a wide range of extracellular signals, triggering complex intracellular signaling cascades involving G proteins and second messengers. khanacademy.orgnih.gov While the search results did not provide specific details on this compound's direct modulation of GPCR signaling pathways, the broader context of pharmacological research on neurological agents often involves investigating such interactions. The available information on this compound's mechanisms is limited, and further research is needed to determine any potential influence on GPCR pathways.

Impact on Intracellular Second Messenger Systems and Related Gene Expression Profiles

Intracellular second messenger systems, such as cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), play vital roles in relaying signals from activated receptors on the cell surface to intracellular targets, ultimately influencing various cellular processes, including gene expression. vnmu.edu.ua While the search results did not yield specific data on this compound's direct impact on these systems or related gene expression profiles, research on related nootropics has explored their influence on protein synthesis and gene expression. gwern.net Further investigation is required to determine if this compound modulates specific second messenger pathways or alters gene expression patterns.

Regulation of Neurotrophic Factor Synthesis and Release in Neuronal and Glial Cell Cultures

Neurotrophic factors are proteins that support the survival, development, and function of neurons. They play crucial roles in neurogenesis, synaptogenesis, and synaptic plasticity. legislation.govt.nzhealth.govt.nz Glial cells also play a supportive role in the nervous system and can synthesize and release neurotrophic factors. The search results did not provide specific information regarding this compound's effects on the synthesis or release of neurotrophic factors in neuronal or glial cell cultures. This area of research would be valuable for understanding any potential neurorestorative or neuroprotective effects of this compound.

Neurobiological Effects of Dupracetam in Preclinical Models

Comparative Neurochemical Studies of Dupracetam

Modulatory Influence on Neuropeptide Systems and Their Receptors

The role of racetams, including Dupracetam, in modulating neuropeptide systems is an area that remains largely unexplored. The primary mechanisms of racetams are attributed to their influence on acetylcholine (B1216132) and glutamate (B1630785). nih.gov While some nootropic compounds are themselves peptides or their analogs, this compound belongs to the 2-pyrrolidone nucleus chemical family. medsafe.govt.nzvnmu.edu.ua

Currently, there is a lack of direct evidence from scientific literature linking this compound to specific actions on neuropeptide systems such as those involving corticotropin-releasing factor, neuropeptide Y, or somatostatin. nih.gov The interaction between monoaminergic/neuropeptidergic neurons and epigenetic factors like histone deacetylases (HDACs) is known to be crucial for integrating environmental factors and regulating behavior, but specific data on this compound's role in these processes is not available. nih.gov Future research may elucidate whether the cognitive effects of this compound involve a secondary, modulatory influence on these complex peptidergic signaling pathways.

Comparative Analysis with Other Racetams Regarding Neurotransmitter Dynamics and Receptor Binding

This compound's neurochemical profile is best understood when compared to other well-studied racetams. While sharing the core 2-pyrrolidone structure, individual racetams exhibit distinct pharmacological properties. medsafe.govt.nz

Neurotransmitter Dynamics: Piracetam (B1677957), the archetypal racetam, modulates cholinergic and glutamatergic systems and can influence dopamine (B1211576) metabolism without directly binding to its receptors. nih.govdoaj.orgdrugbank.com Aniracetam, another prominent member, is noted for its potent modulation of AMPA receptors and potential anxiolytic effects mediated through dopaminergic and serotonergic systems. nih.govtga.gov.au Oxiracetam is also a positive modulator of AMPA receptors. tga.gov.au Nefiracetam (B1678012) is unique in that it demonstrates a high affinity for GABA-A receptors, a trait not shared by most other racetams. biointerfaceresearch.com this compound's documented antagonism of the choline (B1196258) uptake inhibitor HC-3 suggests a notable effect on the cholinergic system, similar to its counterparts. science.gov

Receptor and Protein Binding: A defining feature of most racetams is their low affinity for common neurotransmitter receptors. nih.gov Their action is often attributed to allosteric modulation of receptors like AMPA or effects on membrane fluidity. nih.govdrugbank.com However, a key molecular target for several racetams is the synaptic vesicle protein 2A (SV2A). biointerfaceresearch.com Levetiracetam, an anticonvulsant racetam, binds to SV2A to modulate neurotransmitter release. biointerfaceresearch.com In-silico studies have been performed to compare the binding affinity of various racetams to SV2A. These computational models provide insight into the potential potency of these compounds.

Table of Mentioned Compounds

Advanced Research Methodologies Applied to Dupracetam Studies

In Vivo Microdialysis for Real-Time Neurotransmitter Monitoring in Animal Models

In vivo microdialysis is a minimally invasive sampling technique widely used in neuroscience to measure the concentration of endogenous and exogenous substances, including neurotransmitters, metabolites, and drugs, in the extracellular fluid of target tissues in living animals nih.govakdeniz.edu.trcriver.com. This technique involves implanting a microdialysis probe with a semipermeable membrane into a specific brain region akdeniz.edu.tr. A physiological solution is perfused through the probe, and small molecules from the surrounding tissue diffuse across the membrane into the perfusate, which is then collected for analysis akdeniz.edu.trcriver.com.

This method allows for continuous, real-time monitoring of neurochemical changes in response to various stimuli, such as drug administration nih.govmdpi.com. It is particularly valuable for studying the neuropharmacodynamic profile of drugs and their effects on neurotransmitter systems, including monoamines (dopamine, norepinephrine, serotonin) and amino acids (glutamate, GABA) nih.gov. The technique can be performed in both anesthetized and freely moving conscious animals, enabling the study of acute and chronic changes in neurochemistry akdeniz.edu.tr.

While in vivo microdialysis is a powerful tool for investigating drug-induced changes in neurotransmitter release and metabolism, specific published research detailing the application of this technique to monitor neurotransmitter dynamics in response to Dupracetam administration in animal models was not found in the conducted search.

Application of Optogenetic and Chemogenetic Approaches to Elucidate this compound’s Specific Cellular Targets

Optogenetics and chemogenetics are advanced neuromodulation techniques that allow for precise control over the activity of specific neuronal populations and neural circuits frontiersin.orgfrontiersin.org. Optogenetics uses light-sensitive proteins (opsins) genetically expressed in targeted neurons to modulate their activity with light pulses, offering high temporal precision nih.govscientifica.cn. Chemogenetics, on the other hand, involves the expression of engineered receptors (like DREADDs) that are selectively activated by synthetic, otherwise inert, designer drugs, providing the ability to modulate neuronal firing for longer durations nih.govscientifica.cnaddgene.org.

These techniques enable researchers to investigate the causal roles of specific cell types and circuits in behavior and physiological processes frontiersin.orgfrontiersin.org. By selectively activating or inhibiting defined neuronal populations, researchers can gain insights into the cellular targets and pathways through which a compound might exert its effects frontiersin.org.

Applying optogenetic or chemogenetic approaches to this compound research would involve genetically targeting specific neurons or circuits suspected to be involved in the compound's mechanism of action. For example, if this compound is hypothesized to influence a particular type of neuron, chemogenetic activation or inhibition of these neurons could be combined with this compound administration to see if the compound's effects are mediated through these cells. However, specific studies utilizing optogenetics or chemogenetics to elucidate the cellular targets of this compound were not identified in the available search results.

Proteomic and Metabolomic Profiling in Response to this compound Treatment in Biological Samples

Proteomic and metabolomic profiling are high-throughput "omics" approaches used to comprehensively analyze the proteins (proteomics) and small-molecule metabolites (metabolomics) present in biological samples mdpi.combiorxiv.org. These techniques provide snapshots of the molecular state of a biological system and can reveal changes in protein expression levels or metabolite concentrations in response to stimuli like drug treatment mdpi.comfrontiersin.orgnih.gov.

Proteomics typically involves techniques like mass spectrometry (MS) to identify and quantify proteins, providing insights into cellular processes, signaling pathways, and potential protein targets affected by a compound mdpi.comfrontiersin.org. Metabolomics, often using MS or Nuclear Magnetic Resonance (NMR) spectroscopy, analyzes the complete set of metabolites, reflecting the downstream effects of altered protein activity and providing information about metabolic pathways influenced by the treatment mdpi.comnih.gov.

Integrated proteomic and metabolomic analysis can offer a more complete picture of the biological impact of a compound biorxiv.orgnih.gov. By analyzing changes in both protein and metabolite profiles in biological samples (e.g., brain tissue, plasma, urine) from animals treated with this compound compared to controls, researchers could identify the molecular pathways and biological processes affected by the compound. However, specific published studies detailing proteomic or metabolomic profiling in response to this compound treatment were not found in the conducted search.

Advanced Neuroimaging Techniques for Mapping this compound's Preclinical Brain Activity Patterns

Advanced neuroimaging techniques, such as functional Magnetic Resonance Imaging (fMRI), Diffusion Tensor Imaging (DTI), and others, are used in preclinical research to non-invasively study brain structure, function, and connectivity in animal models mdpi.comnih.gov. These techniques can provide insights into how a compound affects brain activity patterns and neural networks neurosciencenews.comnih.gov.

Functional MRI, particularly resting-state fMRI (RS-fMRI), can assess spontaneous brain activity and functional connectivity between different brain regions mdpi.comnih.gov. DTI can provide information about the structural integrity and connectivity of white matter tracts nih.gov. By applying these techniques to animal models treated with this compound, researchers could potentially map changes in regional brain activity, connectivity patterns, or structural alterations induced by the compound. This could help identify the brain areas and networks primarily affected by this compound.

While advanced neuroimaging plays a crucial role in understanding the neural effects of pharmacological agents, specific published research utilizing advanced neuroimaging techniques to map this compound's preclinical brain activity patterns was not identified in the conducted search.

Computational Chemistry and Molecular Modeling for Ligand-Target Interaction Prediction of this compound

Computational chemistry and molecular modeling techniques are powerful in silico tools used in drug discovery and research to predict and analyze the interactions between small molecules (ligands) and biological targets (receptors or enzymes) at an atomic level bioscipublisher.comopenaccessjournals.comresearchgate.net. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be employed bioscipublisher.comopenaccessjournals.com.

Molecular docking predicts the preferred binding orientation and affinity of a ligand to a target protein's binding site openaccessjournals.comresearchgate.netnih.gov. Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-target complex and the stability of the interaction bioscipublisher.comnih.gov. QSAR models relate the chemical structure of compounds to their biological activity, allowing for the prediction of activity for new compounds bioscipublisher.com.

These computational methods can be used to hypothesize potential molecular targets for this compound by screening it against databases of protein structures and predicting binding affinities researchgate.netnih.gov. Molecular modeling can help understand how this compound might interact with a hypothesized target at a molecular level. While computational methods are routinely used in drug discovery to predict ligand-target interactions, specific published computational studies focused on predicting this compound's interactions with potential biological targets were not found in the conducted search.

Theoretical Frameworks and Hypotheses Regarding Dupracetam S Bioactivity

Postulated Mechanisms Linking Dupracetam's Molecular Interactions to Observed Preclinical Phenomena

Theoretical frameworks regarding the mechanisms of action for racetam compounds, including this compound by classification, often explore potential interactions with neurotransmitter systems and ion channels. While specific detailed research findings on this compound's molecular interactions are not extensively available in the examined literature, studies on related racetams, such as levetiracetam, have indicated interactions with targets like synaptic vesicle protein 2A (SV2A) fishersci.ca. These interactions are hypothesized to modulate neurotransmitter release.

General preclinical studies aim to model the biological effects of a drug and identify potential toxicities mims.com. However, the exact mechanisms of effect for many compounds, particularly in complex systems like the brain, can be unclear mims.com. Preclinical data characterizing the mode of action for investigational compounds are crucial for understanding their potential effects guidetopharmacology.org.

Given the structural similarity of this compound to other racetams, it is theoretically plausible that its bioactivity could involve modulation of neuronal signaling pathways. However, specific preclinical phenomena observed with this compound and their direct links to its molecular interactions are not detailed within the scope of the provided search results. The absence of specific bioactivity data for this compound in databases like ChEMBL further highlights the limited public information in this area wikipedia.org.

Theoretical Models of Synaptic Efficacy Enhancement via this compound's Influence on Neuronal Plasticity

Synaptic efficacy, the strength of communication between neurons, is a fundamental aspect of neuronal function and is subject to modification through processes collectively known as synaptic plasticity nih.gov. Long-term potentiation (LTP) and long-term depression (LTD) are key forms of synaptic plasticity believed to underlie learning and memory. These processes involve activity-dependent modifications of synaptic strength.

Theoretical models of synaptic efficacy enhancement often involve mechanisms that influence neurotransmitter release, receptor function, or structural changes at synapses nih.gov. Hebbian theory, for instance, posits that repeated and persistent stimulation of a postsynaptic cell by a presynaptic cell leads to increased synaptic efficacy. Synaptic plasticity mechanisms are considered crucial for information processing and memory storage nih.gov.

While racetams are generally hypothesized to influence cognitive function, potentially through effects on synaptic plasticity, specific theoretical models detailing how this compound, in particular, might enhance synaptic efficacy or influence neuronal plasticity are not present in the provided search results. Research on synaptic plasticity in areas like the human temporal cortex has demonstrated that synaptic strength can undergo bidirectional modifications, suggesting potential targets for modulation. However, direct evidence linking this compound's influence to these specific processes or providing detailed research findings on its impact on LTP or LTD is not available in the examined literature.

Hypotheses on this compound's Potential for Modulating Specific Neuronal Circuits and Networks

The brain's function relies on the coordinated activity of specific neuronal circuits and networks. Neuromodulation plays a critical role in reconfiguring these circuits and altering their output, influencing behavior. Neuromodulators can affect the intrinsic firing properties of neurons and alter effective synaptic strength. Different classes of interneurons also contribute to modulating neuronal gain and network stability within cortical circuits.

Hypotheses regarding the modulation of specific neuronal circuits by pharmacological agents often focus on their interactions with key neurotransmitter systems or ion channels that are prominent within those circuits. For example, studies explore how compounds might influence circuits involved in sensory processing or motor behaviors.

While it is theoretically possible that this compound, as a racetam, could exert its effects through modulating specific neuronal circuits or networks, there are no detailed hypotheses or research findings presented in the provided search results that specify which neuronal circuits or networks this compound might preferentially modulate or the mechanisms by which such modulation would occur. The general understanding of neuromodulation highlights the complexity of these interactions and the potential for substances to influence network activity.

Future Directions and Emerging Research Avenues for Dupracetam

Exploration of Novel Molecular Targets and Unidentified Signaling Pathways

Future research into Dupracetam is poised to explore beyond its known interactions with the cholinergic system. While early studies pointed towards its role in modulating neuromuscular transmission, potentially through enhanced synthesis or release of acetylcholine (B1216132), the complete molecular picture remains incomplete. science.gov The exploration of novel molecular targets is a critical next step. One area of interest is the synaptic vesicle protein 2A (SV2A), a known target for other racetam analogs like Levetiracetam. biointerfaceresearch.com Computational studies have begun to explore the binding affinity of this compound to SV2A, suggesting it as a potential, though not yet fully confirmed, molecular target. biointerfaceresearch.com

Further investigation could also focus on various neurotransmitter systems that were first being elucidated with modern pharmacological and molecular biology tools in the 1970s and 1980s. google.com This includes a deeper dive into the glutamatergic system, including its array of ion channels and G protein-coupled receptors. google.com The complexity of these systems, with their numerous subunits and splice variants, such as the NMDA receptor subunits (GluN1, GluN2A-D), offers a rich field of potential, yet unidentified, targets for this compound. google.com

Unidentified signaling pathways are another frontier for this compound research. For instance, the compound 1-Methylhydantoin (B147300) has been identified as a metabolite of this compound. tsinghua.edu.cnnih.gov Understanding the metabolic pathways that lead to this and other metabolites could provide clues about this compound's broader biological effects and potential off-target activities. tsinghua.edu.cnnih.gov Future studies could employ techniques like virtual screening and molecular docking, which are instrumental in identifying potential new targets by comparing the compound's structure against libraries of biological molecules. biointerfaceresearch.comnih.gov These computational approaches can help prioritize targets for subsequent experimental validation, accelerating the discovery of novel mechanisms.

Table 1: Potential and Known Molecular Interactions of this compound

Target/PathwayEvidence/Area of InterestResearch Method
Cholinergic System Antagonism of hemicholinium-3 (B1673050) (HC-3) lethality, suggesting facilitation of acetylcholine synthesis/release. science.govIn vivo animal models (e.g., mouse, cat). science.gov
Synaptic Vesicle Protein 2A (SV2A) Identified as a target for other racetams; computational docking studies show potential binding affinity for this compound. biointerfaceresearch.comMolecular Docking, Virtual Screening. biointerfaceresearch.com
Glutamatergic System A complex system with numerous receptor subtypes (e.g., NMDA) that represents a potential area for unidentified interactions. google.comFuture pharmacological and molecular biology studies. google.com
Metabolic Pathways Identification of metabolites like 1-Methylhydantoin suggests broader biological processing and potential signaling involvement. tsinghua.edu.cnnih.govMetabolite analysis in biological samples. tsinghua.edu.cnnih.gov

Development and Application of Advanced Preclinical Models for Enhanced Mechanistic Elucidation

To better understand this compound's mechanisms, future research must leverage advanced preclinical models that offer higher translational relevance. Traditional animal models, such as mice and rats, have been foundational in initial studies, for instance, in demonstrating this compound's ability to counteract the effects of neuromuscular blocking agents. science.govscience.gov However, these models have limitations due to interspecies differences. nih.gov

The development of "humanized" models represents a significant step forward. nih.govnih.gov This can include genetically engineered mouse models (GEMMs) or the use of human-induced pluripotent stem cells (iPSCs) to create more relevant cellular systems. nih.govcancer.gov For neuropharmacological research, iPSC-derived neurons and organoids can offer unprecedented insight into human-specific drug responses. nih.gov

Advanced in vitro systems are also crucial for detailed mechanistic studies. cancer.gov Microfluidic devices, often called "organ-on-a-chip" (OOC) systems, can be used to create sophisticated models of the neuromuscular junction (NMJ) by co-culturing motor neurons and muscle cells. science.gov Such platforms allow for the compartmentalization and detailed study of synaptic formation, function, and drug effects in a highly controlled environment, moving beyond simpler cell cultures. science.govcancer.gov These models could be instrumental in dissecting the precise effects of this compound on cholinergic transmission and synapse integrity. science.govscience.gov The FDA Modernization Act 2.0 now allows for such alternatives to animal testing, further encouraging the adoption of these advanced models. nih.gov

Table 2: Comparison of Preclinical Models for this compound Research

Model TypeExamplesApplication for this compoundAdvantages
Traditional In Vivo Mouse, CatStudying systemic effects, such as antagonism of neuromuscular blockade. science.govProvides data on whole-organism response. nih.gov
Advanced In Vivo Genetically Engineered Mouse Models (GEMMs), Humanized MiceInvestigating interactions with specific human genes or pathways in a living system. nih.govcancer.govHigher human relevance, modeling specific disease states. nih.govcancer.gov
Advanced In Vitro iPSC-derived Neurons, 3D Organoids, Organ-on-a-Chip (OOC)Detailed mechanistic analysis of effects on human neurons, synapses, and the neuromuscular junction. science.govnih.govHigh-throughput capability, human-specific data, reduced animal use. nih.gov

Long-Term Effects of this compound in Chronic Preclinical Exposure Studies

The majority of existing research on this compound and related compounds focuses on acute effects. However, understanding the consequences of long-term, chronic exposure is essential. Chronic preclinical studies are necessary to determine how the brain and neuromuscular system adapt to the sustained presence of this compound. Such studies would need to be meticulously designed, with clear definitions of dose and duration, to yield meaningful results. tdl.org

Long-term studies in animal models could reveal potential neuroprotective or neurotrophic (brain-cell nourishing) effects, similar to what has been investigated for other cognitive enhancers. scribd.com For example, chronic administration studies could assess changes in neuronal structure, synaptic density, or the accumulation of age-related markers like lipofuscin. scribd.com Furthermore, investigating the long-term impact on neurological conditions, such as diabetic polyneuropathy or other neurodegenerative processes where spurious chemical crosslinking is a factor, could be a valuable research avenue. google.comgoogle.com

These studies are critical for uncovering subtle, cumulative changes that are not apparent in short-term experiments. They can help to identify slowly developing adaptive or maladaptive processes and provide a more complete picture of the compound's actions. The design of such trials would benefit from established protocols for long-term studies, potentially drawing from methodologies used to evaluate treatments for chronic conditions like Alzheimer's or Parkinson's disease. tdl.orggoogle.com

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound's Biological Effects

A systems-level understanding of this compound requires moving beyond single-target analysis and embracing a multi-omics approach. frontlinegenomics.com This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the biological changes induced by the compound. nih.govfrontlinegenomics.com Such an approach can reveal the complex interplay between different biological layers, bridging the gap from genotype to phenotype. nih.gov

For this compound, this could involve treating preclinical models (such as iPSC-derived neuronal cultures) with the compound and then performing a battery of omics analyses. For example:

Transcriptomics (RNA-Seq) could identify which genes are up- or down-regulated, pointing to the signaling pathways being modulated.

Proteomics would reveal changes in protein expression and post-translational modifications, providing a clearer view of functional changes than transcriptomics alone. frontlinegenomics.com

Metabolomics could identify shifts in metabolic pathways and confirm the production of metabolites like 1-methyldiazolidine-2,4-dione (a known metabolite of this compound), potentially uncovering novel biochemical roles. nih.gov

Integrating these datasets can help identify key molecular players, dysregulated pathways (such as the PI3K-Akt or AGE-RAGE pathways suggested in other neuropharmacological contexts), and build predictive models of the drug's effect. researchgate.netnih.gov Publicly available multi-omics repositories and sophisticated computational tools are making such integrative analyses increasingly feasible, offering a powerful strategy to uncover the holistic impact of this compound. nih.govfrontiersin.org

Opportunities for Interdisciplinary Research in Chemical Neuroscience, Computational Biology, and this compound Investigations

The future of this compound research lies at the intersection of multiple scientific disciplines. A collaborative, interdisciplinary approach is essential to fully unravel its complexities.

Chemical Neuroscience: This field combines the tools of chemistry and neurobiology to probe the nervous system. i-cns.nl For this compound, this involves synthesizing novel analogs to explore structure-activity relationships, developing chemical probes to identify binding partners, and using advanced imaging techniques to visualize the drug's effects on neural circuits.

Computational Biology: The role of computational methods is rapidly expanding. berkeley.edu Molecular docking simulations can predict interactions between this compound and potential protein targets like SV2A. biointerfaceresearch.com Larger-scale systems biology modeling, which integrates multi-omics data, can generate hypotheses about the compound's network-level effects. frontiersin.orgncl.ac.uk These in silico approaches can efficiently screen possibilities and guide wet-lab experimentation, saving time and resources. nih.gov

Interdisciplinary Hubs: Research centers that bring together chemists, biologists, data scientists, and computational experts are becoming more common and are ideal environments for this type of research. ircbc.ac.cned.ac.uk By fostering collaboration, these centers can tackle complex questions that a single discipline cannot answer alone. For example, a team could use computational methods to predict novel targets, have chemists synthesize probes to test these predictions, and have neurobiologists validate the findings in advanced preclinical models. This synergistic approach will be paramount in defining the future of this compound research and its potential applications.

Q & A

Q. Common Pitfalls :

  • Ignoring hepatic metabolism variations (e.g., cytochrome P450 activity differences).
  • Overlooking blood-brain barrier penetration assays in preclinical models .

Basic: What experimental models are most suitable for preliminary efficacy testing of this compound?

Methodological Answer:
Prioritize models aligning with the hypothesized mechanism:

  • In Vitro : Hippocampal slice cultures for long-term potentiation (LTP) measurements .
  • In Vivo : Scopolamine-induced amnesia models in mice, paired with novel object recognition tests .
  • Controls : Include positive controls (e.g., Piracetam) and vehicle-treated groups to validate assay sensitivity .

Advanced: How should researchers design studies to address this compound’s dose-response variability in cognitive aging models?

Methodological Answer:

Dose-Ranging Pilot Studies : Use a Fibonacci sequence (e.g., 10, 20, 50, 100 mg/kg) to identify therapeutic windows .

Stratified Sampling : Segment aged animal cohorts by biomarkers (e.g., Aβ levels) to isolate this compound’s effects on specific pathological subgroups .

Longitudinal Design : Track cognitive performance over 6–12 months, incorporating washout periods to distinguish acute vs. chronic effects .

Data Analysis Tip : Apply mixed-effects models to account for inter-individual variability and missing data .

Basic: What are the ethical considerations for human trials investigating this compound’s safety?

Methodological Answer:

  • Informed Consent : Clearly communicate risks (e.g., headache, gastrointestinal distress) observed in Phase I trials .
  • Inclusion Criteria : Exclude populations with hepatic/renal impairments due to metabolism concerns .
  • Monitoring : Implement DSMB (Data Safety Monitoring Board) oversight for adverse event tracking .

Advanced: How can translational gaps between preclinical and clinical this compound research be mitigated?

Methodological Answer:

Reverse Translation : Use clinical biomarkers (e.g., fMRI-measured hippocampal activation) to refine animal model endpoints .

Pharmacodynamic Bridging : Compare receptor occupancy (PET imaging in humans) with preclinical target engagement data .

FAIR Data Principles : Share raw datasets in repositories like Zenodo to enable cross-study validation .

Basic: What statistical methods are appropriate for analyzing this compound’s effects on memory retention?

Methodological Answer:

  • Parametric Tests : Use ANOVA for normally distributed data (e.g., latency times in maze tests) .
  • Non-Parametric Alternatives : Apply Kruskal-Wallis tests for skewed distributions (e.g., ordinal scoring of memory recall) .
  • Power Analysis : Precalculate sample sizes using G*Power to avoid underpowered conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.